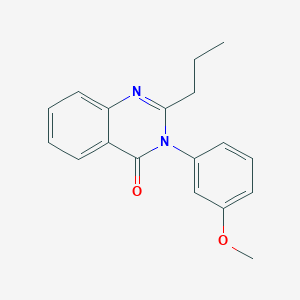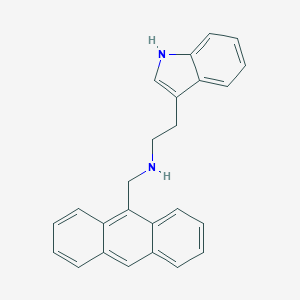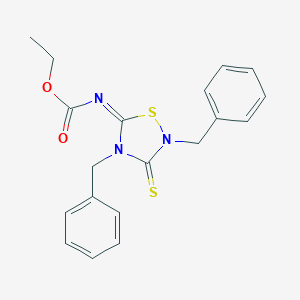
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one, also known as MPQ, is a synthetic compound that belongs to the quinazolinone family. MPQ has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用机制
The mechanism of action of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one involves its interaction with various enzymes and receptors in the body. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one inhibits the activity of acetylcholinesterase and monoamine oxidase-B, which leads to an increase in the levels of acetylcholine and dopamine, respectively. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one also interacts with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. In animal studies, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to improve memory and learning, reduce anxiety and depression-like behaviors, and improve motor function. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has also been shown to reduce oxidative stress and inflammation in the brain and other tissues. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to induce apoptosis and inhibit angiogenesis, which are important processes for cancer cell growth and survival.
实验室实验的优点和局限性
One advantage of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted effects. 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one is also relatively easy to synthesize and has a high purity level. However, one limitation of using 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one in lab experiments is its potential toxicity and side effects, which may vary depending on the dose and duration of treatment.
未来方向
There are several future directions for 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one research, including the development of more potent and selective 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one analogs, the investigation of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's effects on other diseases and conditions, and the exploration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one's potential as a therapeutic agent in clinical trials. Additionally, further studies are needed to determine the optimal dose and duration of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one treatment, as well as its potential side effects and toxicity.
合成方法
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one can be synthesized using a variety of methods, including the reaction of 3-methoxybenzaldehyde with propylamine and anthranilic acid, followed by cyclization with acetic anhydride. Another method involves the reaction of 3-methoxybenzaldehyde with propylamine and 2-aminobenzoic acid, followed by cyclization with phosphorus oxychloride. The yield of 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one varies depending on the synthesis method used.
科学研究应用
3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning. In Parkinson's disease, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the activity of monoamine oxidase-B, an enzyme that breaks down dopamine, which is important for movement control. In cancer research, 3-(3-methoxyphenyl)-2-propylquinazolin-4(3H)-one has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer.
属性
分子式 |
C18H18N2O2 |
|---|---|
分子量 |
294.3 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-2-propylquinazolin-4-one |
InChI |
InChI=1S/C18H18N2O2/c1-3-7-17-19-16-11-5-4-10-15(16)18(21)20(17)13-8-6-9-14(12-13)22-2/h4-6,8-12H,3,7H2,1-2H3 |
InChI 键 |
MAPVNYZODLMMEJ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
规范 SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290157.png)
![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)
![3-tert-butyl-5,6,7,8-tetrafluoro-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290160.png)
![5,6,7,8-tetrafluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B290162.png)

![3,6-Bis(3,5-dimethoxyphenyl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B290167.png)
![1,4-Bis{2-[2-(methylsulfanyl)ethoxy]ethoxy}benzene](/img/structure/B290171.png)
![{[2-(4-{2-[(Carboxymethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B290172.png)
![2-{[2-(4-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}phenoxy)ethyl]sulfanyl}ethanol](/img/structure/B290173.png)
![Ethyl 4-benzyl-5-[(ethoxycarbonyl)imino]-1,2,4-dithiazolidin-3-ylidenecarbamate](/img/structure/B290175.png)



